M₃ Receptor Functional Potency: Darotropium pA₂ 10.7 vs. Umeclidinium pA₂ 10.6 and Tiotropium Kinetic Selectivity Profile
In recombinant human M₃ mAChR functional assays (acetylcholine-mediated Ca²⁺ mobilization in CHO cells), darotropium exhibited a pA₂ of 10.7 . This places darotropium numerically above the reported pA₂ range of 9.6–10.6 for umeclidinium in the same assay platform . Tiotropium achieves functional selectivity predominantly through a slow M₃ off-rate (t₁/₂ ~35 h) rather than through affinity discrimination, with Ki values of 0.1 nM (M₃) vs. 0.2 nM (M₂) . The quaternary ammonium salt structure of darotropium additionally imparts low oral bioavailability and high plasma clearance—pharmacokinetic features that favor inhaled delivery by minimizing systemic exposure .
| Evidence Dimension | M₃ mAChR functional antagonist potency (pA₂) |
|---|---|
| Target Compound Data | pA₂ = 10.7 (darotropium, CHO cells, Ca²⁺ mobilization) |
| Comparator Or Baseline | Umeclidinium: pA₂ range 9.6–10.6 (CHO cells, Ca²⁺ mobilization); Tiotropium: M₃ Ki = 0.1 nM, M₂ Ki = 0.2 nM |
| Quantified Difference | Darotropium pA₂ 10.7 exceeds upper bound of umeclidinium pA₂ range (10.6); distinct from tiotropium which relies on kinetic selectivity. |
| Conditions | CHO cells transfected with recombinant human M₃ mAChR; acetylcholine-induced Ca²⁺ mobilization assay |
Why This Matters
Darotropium's M₃ functional potency is at least comparable to—and numerically exceeds—that of umeclidinium, making it a viable high-potency LAMA scaffold for SAR exploration, particularly for programs targeting rapid-onset bronchodilation profiles.
- [1] Jin J, Wang Y, Shi D, Wang F, Fu W, Davis RS, Jin Q, Foley JJ, Sarau HM, Morrow DM, Moore ML, Rivero RA, Palovich M, Salmon M, Belmonte KE, Busch-Petersen J. Design, Synthesis, and Structure−Activity Relationship of Tropane Muscarinic Acetylcholine Receptor Antagonists. J Med Chem. 2009;52(23):7676-7689. DOI: 10.1021/jm900736e. View Source
- [2] Salmon M, Luttmann MA, Foley JJ, Sarau HM, Schmidt DB, et al. Pharmacological Characterization of GSK573719 (Umeclidinium): A Novel, Long-Acting, Inhaled Antagonist of the Muscarinic Cholinergic Receptors for Treatment of Pulmonary Diseases. J Pharmacol Exp Ther. 2013;345(3):456-464. DOI: 10.1124/jpet.112.202648. View Source
- [3] Lowe D. Unraveling An Off-Rate. Science Translational Medicine Blog. 2014. View Source
